4,4'-Dibromoazobenzene
Overview
Description
4,4’-Dibromoazobenzene is an organic compound with the molecular formula C₁₂H₈Br₂N₂. It belongs to the azobenzene family, characterized by the presence of a diazene group (-N=N-) linking two phenyl rings. The compound is notable for its photoisomerization properties, which allow it to switch between trans and cis configurations under specific light conditions .
Mechanism of Action
Mode of Action
This property has been exploited in the design of molecular machines and materials .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of 4,4’-Dibromoazobenzene is currently unknown .
Action Environment
As a derivative of azobenzene, it may be sensitive to light, which could influence its stability and activity .
Biochemical Analysis
Biochemical Properties
It is known that azobenzene molecules, including 4,4’-Dibromoazobenzene, can change from trans-structure to cis-structure under the irradiation of UV This property could potentially influence its interactions with various biomolecules
Molecular Mechanism
Its photoisomerization properties suggest that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies have shown that azobenzene molecules, including 4,4’-Dibromoazobenzene, undergo changes in their absorption peaks with the extension of UV time . This could potentially influence the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dibromoazobenzene can be synthesized through several methods, including the azo coupling reaction, Mills reaction, and Wallach reaction. One common method involves the oxidation of 4-bromoaniline using active manganese dioxide (MnO₂) as an oxidizing agent . The reaction typically occurs in a solvent like dichloromethane at elevated temperatures (around 50°C) under reflux conditions for several hours .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-dibromoazobenzene often involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate supported on iron sulfate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dibromoazobenzene undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between trans and cis configurations under ultraviolet light (365 nm) and visible light.
Nucleophilic Substitution: The bromine atoms in 4,4’-dibromoazobenzene can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, manganese dioxide.
Solvents: Dichloromethane, glacial acetic acid.
Light Sources: Ultraviolet light, visible light.
Major Products:
Photoisomerization Products: Trans and cis isomers of 4,4’-dibromoazobenzene.
Substitution Products: Compounds where bromine atoms are replaced by other functional groups.
Scientific Research Applications
4,4’-Dibromoazobenzene has a wide range of applications in scientific research:
Biology: Investigated for its potential in controlling biological processes through light-induced isomerization.
Medicine: Explored for its use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the production of dyes, holography materials, and functional adhesives.
Comparison with Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the bromine substituents.
4,4’-Dichloroazobenzene: Similar structure but with chlorine atoms instead of bromine.
4,4’-Dimethylazobenzene: Contains methyl groups instead of bromine atoms.
Uniqueness of 4,4’-Dibromoazobenzene: 4,4’-Dibromoazobenzene is unique due to the presence of bromine atoms, which enhance its reactivity and photoisomerization properties compared to its analogs. The bromine substituents also make it a valuable intermediate for further chemical modifications .
Properties
IUPAC Name |
bis(4-bromophenyl)diazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLLZWVPBTAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314439 | |
Record name | 4,4′-Dibromoazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1601-98-5 | |
Record name | 4,4′-Dibromoazobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1601-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azobenzene, 4,4'-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001601985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dibromoazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4′-Dibromoazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1601-98-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about azobenzene molecules, and how does 4,4'-dibromoazobenzene exemplify this?
A1: Azobenzene molecules are known for their photoisomerization properties. [, , ] This means they can switch between different structural forms (trans and cis isomers) when exposed to light, particularly UV light. This compound demonstrates this property, with research showing a decrease in its trans absorption peak at 343 nm and an increase in its cis absorption peak at 435 nm under UV irradiation. [] This characteristic makes azobenzene derivatives, including this compound, interesting for applications like light-responsive materials.
Q2: How is this compound used in polymer chemistry?
A2: this compound serves as a valuable building block in synthesizing conjugated polymers. [, ] Its two bromine atoms allow it to react with other monomers via Pd-catalyzed coupling reactions, creating polymers with azobenzene units incorporated into their main chains. [] These polymers often exhibit interesting optical properties, such as the green reflective films discussed in one study. [] Researchers can tune the polymer's properties further by using different co-monomers or modifying the azobenzene structure.
Q3: Does the incorporation of this compound affect the properties of the resulting polymers?
A3: Yes, incorporating this compound significantly impacts the polymers' properties. For instance, polyaniline analogs containing azobenzene units exhibit a distinct green luster in thick films, a property not observed in analogs without the azobenzene moiety. [] This change in reflection color highlights the influence of this compound on the polymer's optical characteristics.
Q4: What interesting catalytic activity does this compound enable in the context of palladium catalysis?
A4: Research has revealed that a palladium catalyst can undergo intramolecular transfer across the nitrogen-nitrogen double bond (N=N) present in this compound. [] This finding was leveraged to achieve unstoichiometric Suzuki–Miyaura polycondensation, leading to high-molecular-weight conjugated polymers with controlled end-group functionality. This unique catalytic activity opens up possibilities for designing sophisticated polymer architectures.
Q5: Beyond polymers, what other applications utilize the unique properties of this compound?
A5: this compound plays a crucial role in synthesizing organometallic ruthenium complexes. [, ] Researchers have characterized two isomers of a bis[5-bromo-2-(4-bromophenyldiazenyl)phenyl]dicarbonylruthenium(II) complex, both incorporating cyclometallated this compound ligands. [, ] These complexes demonstrate the versatility of this compound in coordinating with metal centers, opening avenues for further exploration in organometallic chemistry and catalysis.
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